molecular formula C19H22O2 B1683043 Vedaprofen CAS No. 71109-09-6

Vedaprofen

Cat. No.: B1683043
CAS No.: 71109-09-6
M. Wt: 282.4 g/mol
InChI Key: VZUGVMQFWFVFBX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vedaprofen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .

Mode of Action

This compound works by selectively inhibiting the COX-1 enzyme, thereby reducing the production of prostaglandins . This inhibition results in decreased inflammation, pain, and fever, which are commonly associated with conditions that this compound is used to treat, such as musculoskeletal disorders in dogs and horses, and pain due to horse colic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. In this pathway, arachidonic acid is converted into prostaglandins by the COX-1 enzyme . By inhibiting COX-1, this compound reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2) and thromboxane B2 (TxB2), which are involved in inflammation and pain signaling .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the sensitization of nerve endings to painful stimuli, thereby reducing pain. It also reduces inflammation by decreasing the production of inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the pH of the stomach can affect the absorption of this compound, while liver and kidney function can influence its metabolism and excretion, respectively .

Safety and Hazards

Vedaprofen is harmful if swallowed . It can cause skin rashes (urticaria) in horses . Other side effects include lethargy or damage to the mouth, stomach, intestines (including soft stools or diarrhea), and kidneys . Side effects are generally reversible once the medicine is stopped .

Biochemical Analysis

Biochemical Properties

Vedaprofen belongs to the propionic acid derivative group and inhibits the prostaglandin synthesis enzyme system (cyclo-oxygenase enzyme), thus possessing anti-inflammatory, antipyretic, and analgesic properties . It interacts with the cyclooxygenase enzyme, which is involved in the production of prostaglandins, substances that trigger inflammation, pain, and fever .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those involved in inflammatory responses. By inhibiting the cyclooxygenase enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain . This impacts cell signaling pathways related to inflammation and pain response.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins . By inhibiting this enzyme, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, antipyretic, and analgesic effects .

Metabolic Pathways

This compound is involved in the prostaglandin synthesis pathway, where it inhibits the cyclooxygenase enzyme . This results in a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly stated in the available literature. As an NSAID, this compound is likely to be distributed throughout the body, reaching areas of inflammation where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action, it is likely that this compound interacts with the cyclooxygenase enzyme in the cytoplasm of cells, where the synthesis of prostaglandins occurs .

Chemical Reactions Analysis

Vedaprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGVMQFWFVFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049077
Record name Quadrisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71109-09-6
Record name Vedaprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71109-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vedaprofen [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071109096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quadrisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexyl-α-methylnaphthalene-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VEDAPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKX88EO7OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.44 g (0.015 mole) of methyl 2(4-cyclohexyl-1-naphthyl)-propionate were solubilized in 50 ml of ethyl alcohol and 50 ml of water under heating. 2.8 g of KOH in 50 ml of water were then added and the mixture was heated with reflux for 10 hours. The conventional treatment followed by an acidification with diluted HCl and a recrystallization from a mixture of ethyl alcohol/water gave 3.5 g of 2-(4-cyclohexyl-1-naphthyl)propionic acid.
Name
methyl 2(4-cyclohexyl-1-naphthyl)-propionate
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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